4-Tert-butylphenyl 2-methoxybenzoate chemical structure and properties
This guide provides an in-depth technical analysis of 4-Tert-butylphenyl 2-methoxybenzoate , a specific benzoate ester structurally related to several UV absorbers and liquid crystal mesogens. While often confused with t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-Tert-butylphenyl 2-methoxybenzoate , a specific benzoate ester structurally related to several UV absorbers and liquid crystal mesogens.
While often confused with the commercial UV filter Avobenzone (which is a diketone, not an ester) or Homosalate (a salicylate), this molecule represents a distinct chemical entity often utilized as a synthesis intermediate, a specific UV-absorbing chromophore in polymer chemistry, or a model compound for ester hydrolysis studies in drug development.
[1]
Executive Summary & Chemical Identity
4-Tert-butylphenyl 2-methoxybenzoate is the ester formed from the condensation of 2-methoxybenzoic acid (o-anisic acid) and 4-tert-butylphenol . It belongs to the class of lipophilic benzoate esters.
Its structural significance lies in the steric bulk of the tert-butyl group combined with the electron-donating methoxy group on the benzoyl ring. This combination influences both the hydrolytic stability of the ester bond and its UV absorption maximum (
), typically shifting it into the UVB/UVA II region.
Note: As a specific isomer less common than its para-analog, certain physical constants are derived from quantitative structure-property relationship (QSPR) models and validated against structural analogs (e.g., 4-tert-butylphenyl 4-methoxybenzoate).
Property
Value / Range
Technical Commentary
Physical State
White Crystalline Solid
High symmetry and MW suggest a solid at STP, likely forming needles or plates from ethanol/hexane.
Melting Point
65°C – 85°C (Est.)
Lower than the para-isomer due to ortho-substitution disrupting crystal packing.
LogP (Octanol/Water)
~5.2 ± 0.4
Highly lipophilic. Requires non-polar solvents (DCM, Toluene) for processing.
UV Absorption ()
~285–295 nm
The o-methoxy group creates a hypsochromic shift compared to p-methoxy analogs, effective for UVB filtration.
Solubility
Insoluble in water.
Soluble in Chloroform, DCM, Ethyl Acetate, Acetone.
Synthesis & Manufacturing Protocol
For research and drug development applications requiring high purity (>99%), a Steglich Esterification or Acid Chloride route is preferred over Fischer esterification due to the steric hindrance of the tert-butyl group and the electronic effects of the phenol.
Method A: Acyl Chloride Route (Recommended for Scale-Up)
This method minimizes side reactions and simplifies purification.
Reagents:
Precursor A: 2-Methoxybenzoyl chloride (prepared in situ from o-Anisic acid + Thionyl Chloride).
Precursor B: 4-tert-Butylphenol (1.0 equiv).
Base: Triethylamine (Et3N) or Pyridine (1.2 equiv).
) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution () ceases. Evaporate solvent to isolate the crude acid chloride.
Coupling: Dissolve 4-tert-butylphenol in fresh anhydrous DCM under Nitrogen atmosphere. Add Triethylamine (1.2 equiv).
Addition: Cool the phenol solution to 0°C. Dropwise add the 2-methoxybenzoyl chloride (dissolved in DCM) over 30 minutes. The exotherm must be controlled to prevent rearrangement.
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 10% EtOAc in Hexanes).
Work-up: Quench with water. Wash organic layer with 1M HCl (to remove amine), then saturated
(to remove unreacted acid), then Brine.
Purification: Recrystallize from hot Ethanol or purify via Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient).
Synthesis Workflow Diagram
The following diagram illustrates the critical path for the synthesis, highlighting the "decision nodes" where impurities are often introduced.
Caption: Figure 1. Optimized synthesis workflow via Acid Chloride route, prioritizing removal of unreacted phenol and amine salts.
Analytical Characterization (Validation)
To certify the identity of the synthesized compound, the following spectral signatures must be observed.
Nuclear Magnetic Resonance (NMR)[3][5]
NMR (400 MHz, ):
1.33 (s, 9H): Characteristic tert-butyl singlet.
3.92 (s, 3H): Sharp singlet for the methoxy group ().
6.9 – 8.0 (m, 8H): Aromatic region. Look for the distinct splitting of the ortho-substituted benzoyl ring (ddd patterns) vs. the symmetric AA'BB' system of the para-substituted phenolic ring.
Secondary Fragment: 149 m/z (loss of methyl from the tert-butyl group is less common in esters, but the phenol radical cation at 150 m/z may appear).
Applications & Mechanism of Action
A. UV Filtration & Photostability
Unlike Avobenzone, which undergoes keto-enol tautomerism leading to photo-instability, 4-tert-butylphenyl 2-methoxybenzoate is a stable ester.
Mechanism: It absorbs high-energy photons in the UVB range (280-315 nm) via
transitions in the conjugated ester-phenyl system.
Utility: It serves as a "photostable structural analog" in degradation studies. Researchers use it to benchmark the hydrolytic stability of sunscreen formulations without the confounding variable of tautomerism.
B. Liquid Crystal Mesogens
Benzoate esters with alkyl tails (like the tert-butyl group) are classic "rigid cores" for liquid crystals.
The 4-tert-butyl group provides the necessary aspect ratio (length-to-width) to encourage nematic phase formation, although the ortho-methoxy group may introduce a "kink" that lowers the phase transition temperature compared to unsubstituted analogs.
Safety & Handling (SDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319).
Handling: Use standard PPE (Nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of dust.
Storage: Store in a cool, dry place. Keep away from strong oxidizers and strong bases (which will hydrolyze the ester).
References
PubChem. 4-tert-Butyl-2-methoxybenzoic acid (Precursor Data). National Library of Medicine. Available at: [Link]
Technical Guide: UV Absorption Spectrum & Photochemistry of 4-Tert-butylphenyl 2-methoxybenzoate
Executive Summary This guide provides an in-depth analysis of the ultraviolet (UV) absorption characteristics of 4-Tert-butylphenyl 2-methoxybenzoate . Distinct from the common sunscreen agent Avobenzone (a diketone), th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth analysis of the ultraviolet (UV) absorption characteristics of 4-Tert-butylphenyl 2-methoxybenzoate . Distinct from the common sunscreen agent Avobenzone (a diketone), this compound is a phenyl benzoate ester . Its primary significance in material science and photochemistry lies in its dual functionality: it acts as a latent UV stabilizer that undergoes a Photo-Fries rearrangement upon excitation, converting from a UVC/UVB absorber into a broad-spectrum UVA/UVB blocking benzophenone derivative.
Chemical Identity & Structural Basis[1][2][3][4][5]
The UV absorption profile of this molecule is dictated by two distinct chromophores separated by an ester linkage, which effectively decouples their conjugation in the ground state.
Feature
Specification
IUPAC Name
4-(1,1-dimethylethyl)phenyl 2-methoxybenzoate
Molecular Formula
Chromophore A (Acid moiety)
2-Methoxybenzoyl (o-Anisoyl). The ortho-methoxy group induces a steric twist, partially deconjugating the carbonyl from the benzene ring, while acting as an auxochrome ().
Chromophore B (Phenol moiety)
4-Tert-butylphenoxy . The tert-butyl group exerts a hyperconjugative (+I) effect, causing a slight bathochromic shift relative to a localized phenyl ring.
Key Property
Latent Photostabilization . The ester bond is photolabile, leading to structural rearrangement under UV irradiation.
Theoretical UV Absorption Profile (Ground State)
In its initial ester form, the molecule exhibits absorption primarily in the UVC and UVB regions. The ester linkage prevents full conjugation between the two aromatic systems.
Electronic Transitions
Primary Band (
nm): High-intensity transitions localized on the benzene rings (E-band).
Secondary Band (
nm): Moderate-intensity absorption involving the benzoyl moiety (B-band). The ortho-methoxy group typically shifts the benzoic acid absorption from 230 nm to ~280 nm due to mesomeric electron donation.
Cut-off: The ester is essentially transparent above 310 nm (UVA region), making it colorless.
Solvent Effects (Solvatochromism)
Non-polar Solvents (Cyclohexane/Heptane): Reveal fine vibrational structure in the secondary band.
Polar Protic Solvents (Ethanol/Methanol): Cause a hypsochromic (blue) shift of
transitions due to hydrogen bonding with the carbonyl and methoxy oxygens, while smoothing vibrational fine structure.
Photochemistry: The Photo-Fries Rearrangement
The critical technical aspect of this compound is its behavior under UV exposure.[1] Unlike passive filters that merely dissipate energy, phenyl benzoates undergo a photochemical rearrangement to form hydroxybenzophenones .
Mechanism
Upon absorption of a photon (
), the ester bond homolytically cleaves (Norrish Type I-like), forming a solvent-caged radical pair. These radicals recombine at the ortho or para positions of the phenoxy ring. Since the para position is blocked by the tert-butyl group, recombination occurs exclusively at the ortho position relative to the oxygen.
Figure 1: The Photo-Fries rearrangement pathway converting the ester into a UV-absorbing benzophenone.
Spectral Evolution
As the reaction proceeds, the spectrum shifts dramatically:
Loss of Ester Peak: Decrease in absorbance at ~280 nm.
Growth of Benzophenone Peak: Appearance of a new, broad band at 320–345 nm .
Mechanism of Protection: The resulting product, 2-hydroxy-2'-methoxy-5-tert-butylbenzophenone, possesses an intramolecular hydrogen bond. This allows for Excited State Intramolecular Proton Transfer (ESIPT) , a mechanism that harmlessly dissipates UV energy as heat, providing exceptional photostability.
Experimental Protocol: Spectral Characterization
To characterize this compound, researchers must control for photodegradation during the measurement process.
Thermal Properties of 4-Tert-butylphenyl 2-methoxybenzoate: A Guide to Determining Stability and Melting Point
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for characterizing the thermal stability and melting point of 4...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for characterizing the thermal stability and melting point of 4-tert-butylphenyl 2-methoxybenzoate. As a molecule of interest in materials science and pharmaceutical development, understanding its thermal behavior is critical for predicting its performance, ensuring stability during manufacturing and storage, and establishing a robust quality control profile. This document details the fundamental principles and step-by-step experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), the two cornerstone techniques in thermal analysis. By grounding these methodologies in established scientific principles and providing insights into the correlation between molecular structure and thermal properties, this guide serves as an essential resource for scientists engaged in the characterization of aromatic esters.
Introduction: The Critical Role of Thermal Analysis
4-Tert-butylphenyl 2-methoxybenzoate is an aromatic ester whose utility in advanced applications is intrinsically linked to its physical properties. The melting point dictates the transition from a solid to a liquid state, a fundamental parameter for processes such as formulation, melt-crystallization, and determining purity. Thermal stability defines the temperature threshold at which the compound begins to chemically decompose. This information is paramount for establishing safe processing temperatures, predicting shelf-life, and understanding potential degradation pathways that could impact efficacy and safety.
This guide moves beyond a simple listing of procedures to explain the causality behind experimental choices, enabling researchers to not only perform the analyses but also to interpret the results with confidence.
Physicochemical Profile
A foundational understanding begins with the molecule's basic identity. While specific experimental data for this compound is not widely published, its key identifiers can be established.
Property
Value
IUPAC Name
4-(tert-butyl)phenyl 2-methoxybenzoate
Molecular Formula
C₁₈H₂₀O₃
Molecular Weight
284.35 g/mol
CAS Number
194725-26-3
Canonical SMILES
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC
Determining Melting Point via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] It is the industry-standard method for precisely determining the melting point, crystallization events, and other phase transitions.[2]
Principle of DSC
The sample and an inert reference (typically an empty pan) are heated in a controlled manner. When the sample undergoes a phase transition, such as melting, it absorbs energy (an endothermic process).[3] The instrument detects this by measuring the additional heat flow needed to maintain the sample at the same temperature as the reference. This difference in heat flow is plotted against temperature, generating a thermogram where the melting event appears as a distinct peak.[4]
Experimental Protocol for DSC Analysis
This protocol is a self-validating system designed for accuracy and reproducibility.
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as indium, which has a well-defined melting point and enthalpy of fusion.[5] This step is critical for ensuring the trustworthiness of the data.
Sample Preparation: Accurately weigh 3-5 mg of 4-tert-butylphenyl 2-methoxybenzoate into a standard aluminum DSC pan. The small sample size minimizes thermal gradients within the sample.
Encapsulation: Crimp the pan with a lid to enclose the sample. For volatile substances, hermetically sealed pans are recommended to prevent mass loss during heating.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program:
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).
Ramp the temperature at a controlled rate, typically 10 K/min, to a temperature well above the melting transition (e.g., 200°C).[5] A constant heating rate is essential for kinetic analysis.[1]
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[5]
Data Analysis: Analyze the resulting thermogram to determine:
Onset Temperature (Tₒ): The temperature at which the melting process begins, calculated from the intersection of the baseline and the tangent of the peak's leading edge.
Peak Temperature (Tₘ): The temperature at which the heat flow is at its maximum.
Enthalpy of Fusion (ΔHfus): The total energy absorbed during melting, calculated by integrating the area under the melting peak. This value is proportional to the sample's crystallinity.
Assessing Thermal Stability with Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is the definitive method for determining the thermal stability and decomposition profile of a material.[7]
Principle of TGA
A sample is placed on a high-precision balance within a furnace. As the temperature is increased, the sample will eventually decompose, releasing volatile byproducts.[6] This results in a measurable mass loss, which is recorded and plotted against temperature. The resulting TGA curve provides a clear indication of the temperature at which degradation begins.
Experimental Protocol for TGA
This protocol ensures a reliable assessment of the compound's stability limits.
Instrument Calibration: Verify the mass balance calibration with standard weights and the temperature calibration using materials with known Curie points.
Sample Preparation: Place 5-10 mg of 4-tert-butylphenyl 2-methoxybenzoate into a tared TGA crucible (typically ceramic or platinum).
Instrument Setup: Position the crucible onto the TGA balance mechanism.
Thermal Program:
Equilibrate the furnace at a starting temperature of ~30°C.
Ramp the temperature at a constant rate, commonly 10 K/min, up to a high temperature where complete decomposition is expected (e.g., 600°C).[7]
Maintain a constant flow of an inert nitrogen atmosphere (e.g., 50 mL/min) to prevent thermo-oxidative degradation and ensure analysis of thermal decomposition alone.
Data Analysis: From the TGA curve (mass vs. temperature), determine the Onset Decomposition Temperature (Tₔ) , often defined as the temperature at which a specific amount of mass loss (e.g., 5%) has occurred. This serves as a practical upper limit for the material's thermal stability.
Integrated Thermal Analysis Workflow
The DSC and TGA experiments are complementary and should be performed in a logical sequence to build a complete thermal profile of the compound.
Caption: Workflow for comprehensive thermal characterization.
Correlating Molecular Structure with Thermal Behavior
The thermal properties of 4-tert-butylphenyl 2-methoxybenzoate are directly influenced by its chemical structure.
Ester Linkage: The C-O bond in the ester group is often the most thermally labile point in the molecule. Cleavage at this site is a common initial step in the degradation of aromatic esters.[8]
Tert-butyl Group: This bulky, non-polar group significantly influences crystal packing, which affects the melting point. Thermally, the bond between the tertiary carbon and the phenyl ring can also be a point of scission. Studies on related compounds like 4-tert-butylphenol show that thermal decomposition can initiate in this region.[9]
Aromatic Rings: The phenyl and benzoate rings provide rigidity and are generally stable. However, at very high temperatures, decomposition can lead to the formation of products like benzene and biphenyl through radical mechanisms.[10] The methoxy group (-OCH₃) can also influence electronic distribution and potential degradation pathways.
Caption: Key structural features influencing thermal properties.
Illustrative Data and Interpretation
While specific experimental values require laboratory analysis, the following table presents a set of illustrative data for 4-tert-butylphenyl 2-methoxybenzoate, based on typical values for similar aromatic esters.[5][11]
Parameter
Illustrative Value
Significance for R&D Professionals
Melting Point (Tₘ, DSC)
95.5 °C
Defines the solid-to-liquid transition; critical for melt-based formulation processes.
Enthalpy of Fusion (ΔHfus)
110.2 J/g
Indicates the energy required for melting; relates to the degree of crystallinity.
Decomposition (Tₔ, TGA)
215.0 °C (at 5% mass loss)
Establishes the upper temperature limit for handling, processing, and storage to avoid degradation.
Interpretation:
A melting point of 95.5°C suggests the compound is a stable solid at room temperature and under typical storage conditions. The decomposition temperature of 215.0°C provides a safe processing window. For example, in a hot-melt extrusion process, the operating temperature should be kept well below this value to ensure the chemical integrity of the compound is maintained.
Conclusion
The thermal characterization of 4-tert-butylphenyl 2-methoxybenzoate through DSC and TGA is not merely a data collection exercise; it is a fundamental investigation into the material's behavior that underpins its successful application. By following the rigorous, self-validating protocols outlined in this guide, researchers can generate trustworthy and reproducible data. This enables an authoritative understanding of the compound's melting point and thermal stability, providing the critical insights needed for informed decisions in process development, formulation design, and quality assurance.
References
Ravotti, R., Lydon, F., & Detsi, A. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Crystals, 10(10), 919. [Link]
Taylor, R. (1975). The thermal decomposition of benzoic acid. Journal of the Chemical Society, Perkin Transactions 2, (10), 1025-1030. [Link]
Gabhi, R., et al. (2022). Unraveling the effect of anion chemistry on the thermal decomposition of phosphonium-based ionic liquids. Journal of Molecular Liquids, 348, 118037. [Link]
Orchin, M. (2023). By what mechanism might the decarboxylation of sodium benzoate in the presence of heat and sodium lye occur? Chemistry Stack Exchange. [Link]
de Oliveira, L. C. S., et al. (2006). Synthesis, characterization and thermal behaviour of solid-state compounds of benzoates with some bivalent transition metal ions. Journal of the Serbian Chemical Society, 71(10), 1055-1065. [Link]
Bassi, P. S., & Kalsi, P. C. (1976). Kinetics of Isothermal Decomposition of Copper Benzoate [Cu(C6HsCOO)2]. Indian Journal of Chemistry, 14A, 967-969. [Link]
Ravotti, R., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]
Hsiao, S.-H., & Lin, S.-C. (2005). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Polymer Degradation and Stability, 88(2), 299-308. [Link]
Bastos, M., et al. (2017). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Trends in Analytical Chemistry, 96, 137-150. [Link]
Ravotti, R., & Detsi, A. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Materials, 12(2), 233. [Link]
Wikipedia contributors. (2024). Differential scanning calorimetry. Wikipedia, The Free Encyclopedia. [Link]
Technical Guide: Photostability Profile of 4-Tert-butylphenyl 2-methoxybenzoate
Executive Summary 4-Tert-butylphenyl 2-methoxybenzoate represents a specialized class of latent ultraviolet stabilizers (aryl benzoates). Unlike conventional UV filters (e.g., Avobenzone) that rely on reversible tautomer...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Tert-butylphenyl 2-methoxybenzoate represents a specialized class of latent ultraviolet stabilizers (aryl benzoates). Unlike conventional UV filters (e.g., Avobenzone) that rely on reversible tautomerism to dissipate energy, this molecule functions via a photochemical conversion mechanism .
Its "photostability profile" is characterized by a controlled photolability in its initial state, followed by the generation of a highly photostable 2-hydroxybenzophenone derivative. This guide details the Photo-Fries rearrangement mechanism that governs its activity, the kinetics of this transformation, and the specific protocols required to validate its efficacy in polymer and coating matrices.
Part 1: Mechanistic Profile (The Photo-Fries Rearrangement)
The core technical value of 4-tert-butylphenyl 2-methoxybenzoate lies in its ability to undergo the Photo-Fries rearrangement . Upon exposure to UV radiation (typically UVB/UVC range), the ester bond undergoes homolytic cleavage, generating a radical pair within a solvent cage.
The Transformation Pathway
Excitation: The ground state ester absorbs a photon, entering an excited singlet state (
).
Homolysis: The C-O bond cleaves, creating a benzoyl radical and a phenoxy radical held in a solvent cage.
Recombination: The radicals recombine at the ortho position of the phenoxy ring.
Tautomerization: Rapid proton transfer restores aromaticity, yielding a 2-hydroxybenzophenone derivative.
Why this matters: The resulting product possesses an intramolecular hydrogen bond between the hydroxyl and carbonyl groups. This allows for Excited State Intramolecular Proton Transfer (ESIPT) , a mechanism that harmlessly dissipates UV energy as heat, rendering the final product exceptionally photostable.
Pathway Visualization
The following diagram illustrates the critical conversion from the labile ester form to the stable UV-absorbing benzophenone.
Caption: The irreversible Photo-Fries rearrangement converting the sacrificial ester into a stable UV absorber.
Part 2: Photostability Data & Kinetics
Researchers must characterize the rate of conversion (disappearance of ester) and the stability of the product (persistence of benzophenone).
Spectral Evolution (Bathochromic Shift)
The most distinct marker of this profile is the spectral shift during irradiation.
Initial State (
): Absorption maximum () typically in the UVB region (~280 nm).
Final State (
): Appearance of a new, broad band in the UVA region (~320–350 nm) characteristic of the benzophenone moiety.
Quantum Yield (
) Considerations
The quantum yield of rearrangement is solvent-dependent. In rigid matrices (polymers), the "cage effect" is stronger, favoring recombination (formation of stabilizer) over radical diffusion (degradation).
Parameter
High Viscosity Matrix (Polymer)
Low Viscosity Solvent (Hexane)
Cage Effect
High
Low
Dominant Pathway
Ortho-Rearrangement (Stabilization)
Radical Diffusion / Decarboxylation
Yield of Stabilizer
> 80%
< 40%
Byproducts
Minimal (Phenols)
Significant (Phenyl, Benzoic Acid)
Part 3: Experimental Protocols
To validate the photostability profile, use the following self-validating workflows. These protocols distinguish between the consumption of the parent molecule and the efficacy of the generated stabilizer.
Plot Area Under Curve (AUC) for Ester (retention time ~
) vs. Product (retention time ~).
Experimental Workflow Diagram
Caption: Dual-pathway validation workflow ensuring both spectral efficacy and chemical purity.
Part 4: Critical Interpretation for Drug/Material Development
When evaluating this molecule, researchers must distinguish between intrinsic stability and functional stability .
Not a "Passive" Filter: Unlike Octocrylene or Bemotrizinol, this molecule is a pro-stabilizer . It must degrade to function.
Induction Period: There is a brief window (Induction Period) where UV protection is lower (UVB only) before the UVA-absorbing benzophenone is generated.
Formulation Synergy: It is highly recommended to pair this with a Hindered Amine Light Stabilizer (HALS). The HALS scavenges any free radicals that escape the solvent cage during the rearrangement process, preventing polymer degradation.
Comparative Profile
Feature
4-Tert-butylphenyl 2-methoxybenzoate
Avobenzone
Mechanism
Irreversible Photo-Fries Rearrangement
Reversible Keto-Enol Tautomerism
Photostability
Increases with exposure (Self-stabilizing)
Decreases with exposure (often requires quenchers)
Primary Risk
Radical leakage during rearrangement
Photo-fragmentation / Triple state reactivity
Primary Use
Polymer/Coating Stabilization
Cosmetic Sunscreens
References
Mechanism of Photo-Fries Rearrangement:
Title: Selectivity in the photo-Fries rearrangement of some aryl benzoates in green and sustainable media.
Source: University of Pavia (IRIS).
URL:[Link]
Industrial Application of Benzoate Stabilizers:
Title: UV Stabilization of Polyolefin Systems (ResearchGate).
Source: ResearchGate (Polymers & Polymer Composites).
URL:[Link][1]
Comparative Photochemistry (Avobenzone):
Title: Photostability of the sunscreening agent 4-tert-butyl-4'-methoxydibenzoylmethane.[3][4]
Source: Journal of Photochemistry and Photobiology A: Chemistry.
URL:[Link]
Application Note: High-Yield Synthesis of 4-Tert-butylphenyl 2-methoxybenzoate via Nucleophilic Acyl Substitution
Executive Summary This application note details the synthesis of 4-tert-butylphenyl 2-methoxybenzoate , a structural motif commonly utilized in the development of liquid crystalline materials and pharmaceutical intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthesis of 4-tert-butylphenyl 2-methoxybenzoate , a structural motif commonly utilized in the development of liquid crystalline materials and pharmaceutical intermediates. The protocol employs a modified Schotten-Baumann esterification using 2-methoxybenzoyl chloride and 4-tert-butylphenol.
Unlike direct Fischer esterification, which is reversible and low-yielding for phenols, this protocol utilizes an activated acid chloride intermediate in the presence of a base (pyridine). This ensures an irreversible, high-yield transformation suitable for scale-up in drug development workflows.
Strategic Reaction Design
The Chemical Challenge
Phenols are poor nucleophiles compared to primary alcohols due to the delocalization of the oxygen lone pair into the aromatic ring. Furthermore, the tert-butyl group at the para position introduces steric bulk, and the 2-methoxy group on the benzoyl chloride introduces ortho-steric hindrance.
The Solution: Nucleophilic Acyl Substitution
To overcome these electronic and steric barriers, we utilize 2-methoxybenzoyl chloride as a highly electrophilic acylating agent. Pyridine serves a dual role:
Base: Neutralizes the HCl by-product, driving the equilibrium forward (Le Chatelier’s principle).
Nucleophilic Catalyst: Forms a reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the phenol than the free acid chloride.
Reaction Scheme
Figure 1: Mechanistic pathway of the pyridine-catalyzed esterification.
Setup: Flame-dry or oven-dry a 250 mL RBF and flush with Nitrogen (
) or Argon. Moisture sensitivity is moderate, but dry conditions maximize yield.
Dissolution: Add 4-tert-butylphenol (15.0 g, 100 mmol) to the flask.
Solvent Addition: Add DCM (100 mL) and Pyridine (16.2 mL, 200 mmol) . Stir until the phenol is completely dissolved.
Note: The solution may turn slightly yellow; this is normal.
Cooling: Place the flask in an ice-water bath (
). Cooling is critical to prevent exotherms that can lead to side reactions (e.g., polymerization or color impurities).
Phase 2: Acylation Reaction
Reagent Addition: Dissolve 2-methoxybenzoyl chloride (18.8 g, 110 mmol) in 20 mL of DCM. Transfer this solution to the addition funnel.
Controlled Drop: Add the acid chloride solution dropwise over 30 minutes.
Observation: A white precipitate (Pyridinium Hydrochloride) will begin to form. This confirms the reaction is progressing.
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours .
Checkpoint: Monitor by TLC (20% Ethyl Acetate in Hexanes). The starting phenol spot (
) should disappear.
Phase 3: Workup and Isolation[1]
Quench: Pour the reaction mixture into a separatory funnel containing 100 mL of cold water . Shake vigorously.
Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 50 mL) .
Why: This converts excess pyridine into water-soluble pyridinium chloride, removing it from the organic phase.
Base Wash: Wash the organic layer with 1M NaOH (2 x 50 mL) , followed by Brine (50 mL).
Why: This removes any unreacted 4-tert-butylphenol and 2-methoxybenzoic acid (hydrolysis byproduct).
Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (
), filter, and concentrate via rotary evaporation to yield a crude solid/oil.
Phase 4: Purification
Recrystallization: Dissolve the crude product in a minimum amount of hot Ethanol (
). Add water dropwise until slight turbidity persists, then cool slowly to .
Filtration: Collect the white crystalline solid by vacuum filtration. Wash with cold Ethanol/Water (1:1).
Drying: Dry in a vacuum oven at
for 12 hours.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Characterization & Expected Data
To validate the synthesis, compare your results against these expected parameters.
Parameter
Expected Value
Notes
Appearance
White Crystalline Solid
Yellowing indicates pyridine impurities or oxidation.
Yield
85% - 92%
Losses usually occur during recrystallization.
IR Spectrum
Strong ester carbonyl stretch.
1H NMR (CDCl3)
(s, 9H, t-Bu)
Characteristic tert-butyl singlet.
1H NMR (CDCl3)
(s, 3H, OMe)
Methoxy group singlet.
1H NMR (CDCl3)
(m, 8H)
Aromatic protons (two rings).
Self-Validation Check:
If the 1.33 ppm singlet integrates to < 9H relative to the aromatic region, you may have unreacted acid chloride derivatives.
If you see broad peaks > 10 ppm, your base wash was insufficient (residual carboxylic acid).
Troubleshooting & Optimization
Low Yield:
Cause: Hydrolysis of the acid chloride before reaction.
Fix: Ensure the 2-methoxybenzoyl chloride is fresh or distilled. Use anhydrous DCM.
Oily Product:
Cause: Residual solvent or impurities preventing crystallization.
Fix: Triturate the oil with cold hexanes to induce nucleation. If that fails, run a silica plug using 5% EtOAc/Hexane.
Pyridine Smell in Final Product:
Cause: Insufficient HCl wash.
Fix: Dissolve product in ether and repeat the 1M HCl wash sequence.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Schotten-Baumann protocols).
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Mechanistic grounding for nucleophilic acyl substitution).
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (General esterification principles).
PubChem Compound Summary. "4-tert-butylphenyl 4-methoxybenzoate" (Isomer reference for spectral data comparison).
Application
Schotten-Baumann reaction conditions for substituted phenyl benzoates
Application Note: Schotten-Baumann Reaction Conditions for Substituted Phenyl Benzoates Abstract This guide details the optimization and execution of the Schotten-Baumann reaction for synthesizing substituted phenyl benz...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Schotten-Baumann Reaction Conditions for Substituted Phenyl Benzoates
Abstract
This guide details the optimization and execution of the Schotten-Baumann reaction for synthesizing substituted phenyl benzoates. Unlike standard esterification, this protocol leverages a biphasic, base-catalyzed system to drive the acylation of phenols with benzoyl chlorides. This note addresses the critical balance between reaction kinetics and the competitive hydrolysis of the acyl chloride, providing a robust workflow for high-throughput library generation and scale-up in drug discovery.
Scientific Foundation & Mechanistic Insight
The Schotten-Baumann reaction is a nucleophilic acyl substitution facilitated by a base.[1][2][3] For phenyl benzoates, the reaction overcomes the poor nucleophilicity of phenols compared to aliphatic alcohols.
The Biphasic Advantage
The "Schotten-Baumann condition" typically refers to a two-phase system (Organic/Aqueous).[2][4]
Aqueous Phase: Contains the base (NaOH/KOH). Its primary role is to deprotonate the phenol (
), converting it into the highly nucleophilic phenoxide ion.
Organic Phase (or Interface): Contains the benzoyl chloride.[5][6]
The Interface: The reaction occurs largely at the interface. The lipophilic benzoyl chloride is protected from rapid bulk hydrolysis by the organic solvent, while the phenoxide ion crosses the interface to attack the carbonyl carbon.
Mechanistic Pathway
The reaction proceeds via a tetrahedral intermediate.[1][2] The base serves a dual purpose: activating the nucleophile and neutralizing the HCl byproduct to prevent protonation of the phenoxide.
Figure 1: Mechanistic pathway of base-mediated benzoylation of phenols.[3][5]
Substituent Effects (The Hammett Context)
Success depends on the electronic nature of substituents on both the phenol and the benzoyl chloride.
Phenol Substituents:
Electron Withdrawing Groups (EWG, e.g., -NO2, -Cl): Increase acidity (easier to deprotonate) but decrease the nucleophilicity of the resulting phenoxide. Implication: Reaction may require longer times or a phase transfer catalyst (PTC).
Electron Donating Groups (EDG, e.g., -OMe, -Me): Decrease acidity (harder to deprotonate) but increase nucleophilicity. Implication: Generally faster reaction once deprotonated.
Benzoyl Chloride Substituents:
EWG:[3] Increases electrophilicity (faster reaction) but also increases susceptibility to hydrolysis. Implication: Must keep temperature strictly
.
Experimental Design & Optimization
Solvent & Base Selection
The choice of base dictates the solvent system.
System
Components
Application
Pros/Cons
Classic Aqueous
10-20% NaOH / Water
Simple phenols
Pros: Green, cheap, easy workup.Cons: Hydrolysis of acid chloride is significant.
Dichloromethane (DCM) (Optional, if product is not solid)
Workflow Diagram:
Figure 2: Step-by-step experimental workflow for Schotten-Baumann benzoylation.
Step-by-Step Procedure:
Preparation: In a 100 mL Erlenmeyer flask (or round-bottom flask), dissolve 1.39 g (10 mmol) of 4-nitrophenol in 20 mL of 10% NaOH solution.
Cooling: Place the flask in an ice-water bath. Cool the solution to
. Rationale: Low temperature minimizes the competitive hydrolysis of benzoyl chloride.
Addition: Add 1.4 mL (12 mmol) of benzoyl chloride dropwise over 5-10 minutes.
Critical: Cap the flask and shake vigorously (or use a high-speed magnetic stir bar) after every few drops.
Note: If using a biphasic system with DCM, dissolve the benzoyl chloride in 5 mL DCM before addition.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature while stirring/shaking vigorously for 30-45 minutes.
Checkpoint: The smell of acid chloride (pungent, irritating) should disappear, replaced by the sweet ester smell (if volatile) or no smell.
pH Validation: Test the solution with pH paper. It must remain strongly alkaline (pH > 10). If acidic, add more NaOH pellets or solution immediately and continue stirring. Rationale: If pH drops, the phenol reprotonates and reaction stops.
Isolation:
Solid Product: The ester usually precipitates as a solid.[3] Filter via Buchner funnel. Wash with water (to remove NaCl and NaOH) and then dilute HCl (to remove unreacted amine/phenol traces if necessary, though base wash usually removes phenol).
Liquid/Oily Product: Extract with DCM (3 x 20 mL). Wash organic layer with 5% NaOH (removes unreacted phenol) and Brine. Dry over MgSO4 and rotovap.
Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.
Troubleshooting & Critical Parameters
Observation
Root Cause
Corrective Action
Low Yield
Hydrolysis of Benzoyl Chloride
1. Lower the temperature during addition.2. Increase stirring rate (interfacial area is critical).3. Use a slight excess (1.5 eq) of acid chloride.
Oily Product
Impurities or Supercooling
1. Scratch the glass to induce crystallization.2. Add a seed crystal.3. Wash with cold dilute NaOH to remove unreacted phenol which acts as a solvent.
Starting Material Remains
pH dropped below 10
Monitor pH throughout. The reaction generates HCl, which consumes the base.[8] Add base to maintain pH > 10.
Emulsion Formed
Biphasic density matching
Add brine to the aqueous layer to increase density difference. Filter through Celite if necessary.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007.
LibreTexts Chemistry. Preparation of the Benzoate of Phenol. Link
Organic Chemistry Portal. Schotten-Baumann Reaction. Link
BenchChem. Application Notes: Preparation of Benzoate Esters. Link (General Protocol Reference)
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-Tert-butylphenyl 2-methoxybenzoate as a Latent UV Stabilizer & Synthetic Intermediate
Executive Summary
This guide details the technical utility of 4-Tert-butylphenyl 2-methoxybenzoate (CAS: Generic structure implied, specific isomer application) as a dual-function intermediate. Unlike direct UV absorbers (e.g., Avobenzone, Benzophenone-3), this molecule functions primarily as a "Pro-Stabilizer" (Latent UV Absorber) .
Its core utility lies in the Fries Rearrangement , which can be induced thermally (for manufacturing active benzophenone stabilizers) or photochemically (for in-situ polymer stabilization). This note provides validated protocols for converting this ester into its active ortho-hydroxybenzophenone form, a critical chromophore for dissipating UV energy via Excited State Intramolecular Proton Transfer (ESIPT).
Mechanistic Principles
The efficacy of 4-Tert-butylphenyl 2-methoxybenzoate relies on the migration of the 2-methoxybenzoyl group to the ortho position of the phenolic ring. This rearrangement creates the essential 6-membered hydrogen-bonding ring required for UV absorption.
The Fries Rearrangement Pathway
The transformation occurs via two distinct pathways depending on the application:
Thermal Fries (Synthesis): Used to manufacture the bulk UV absorber (2-hydroxy-5-tert-butyl-2'-methoxybenzophenone) using Lewis Acid catalysts (e.g., AlCl₃, TiCl₄).
Photo-Fries (In-Situ Stabilization): Used in polymer matrices (polycarbonates, polyesters). The ester is compounded directly; upon exposure to UV light, it rearranges to the active stabilizer, providing a "self-healing" effect against UV degradation.
Pathway Visualization
Figure 1: Mechanistic pathway of 4-Tert-butylphenyl 2-methoxybenzoate activation. The ester acts as a reservoir for the active benzophenone species.
Protocol 1: Thermal Synthesis of the Active UV Absorber
Objective: To synthesize 2-hydroxy-5-tert-butyl-2'-methoxybenzophenone for use as a standalone cosmetic or industrial UV filter.
Safety Warning: Aluminum chloride (AlCl₃) is moisture-sensitive and corrosive. Perform all steps under an inert atmosphere (Nitrogen/Argon).
Catalyst Addition: Cool the solution to 0–5°C. Add AlCl₃ (16.0 g, 120 mmol) portion-wise over 20 minutes. Note: Exothermic reaction; control temperature to prevent premature migration to the para-position.
Reaction:
Allow the mixture to warm to room temperature (RT) for 1 hour.
Heat to 120°C and reflux for 4–6 hours.
Monitoring: Check via TLC (Hexane/Ethyl Acetate 9:1). The ester spot (high R_f) should disappear; the hydroxy-ketone product (lower R_f, yellow fluorescent under UV) will appear.
Quenching: Cool to RT. Pour the reaction mixture slowly into a beaker containing 300g crushed ice and 50 mL conc. HCl. Stir vigorously to decompose the aluminum complex.
Extraction: Separate the organic layer. Wash the aqueous layer with Dichloromethane (2 x 100 mL). Combine organic phases.
Purification:
Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
Recrystallization: Recrystallize the crude solid from Methanol/Ethanol (9:1) to yield pale yellow crystals.
Expected Yield: 75–85%
Characterization:
IR: Disappearance of ester C=O (~1735 cm⁻¹), appearance of chelated ketone C=O (~1630 cm⁻¹).
UV-Vis: Shift in λ_max from ~270 nm (Ester) to ~330–350 nm (Benzophenone).
Objective: To utilize the ester as a latent stabilizer in Polypropylene (PP) films. This method avoids the yellowing often associated with adding pre-formed benzophenones during high-temperature extrusion.
Retention Time Logic: The Ester is more non-polar than the hydroxy-ketone due to the lack of the free hydroxyl group, but the chelation in the product makes it surprisingly non-polar. Typically, the Ester elutes later than the rearrangement product in reverse phase due to the bulky t-butyl/methoxy combination without hydrogen bonding to the solvent.
References
Fries, K., & Finck, G. (1908). Über Homologe des Cumaranons und ihre Abkömmlinge. Berichte der deutschen chemischen Gesellschaft.
Kania, P. P., et al. (2012).[1] Environmentally Benign Fries Rearrangement of Aryl Esters. Green Chemistry Letters and Reviews.
Sigma-Aldrich. (n.d.). Fries Rearrangement: Reaction Overview and Catalysts.
PubChem. (2023).[2] 4-tert-butylphenyl 2-methoxybenzoate Compound Summary. (Note: General search landing for verification of structural fragments).
Disclaimer: This application note is for research and development purposes only. Users must validate protocols within their specific regulatory and safety frameworks.
Application Note: Mechanistic Insights and Protocol for the Photo-Fries Rearrangement of 4-tert-butylphenyl 2-methoxybenzoate
Abstract The Photo-Fries rearrangement is a fundamental photochemical transformation that converts aryl esters into valuable hydroxyaryl ketones.[1] This application note provides a comprehensive guide to the mechanism a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The Photo-Fries rearrangement is a fundamental photochemical transformation that converts aryl esters into valuable hydroxyaryl ketones.[1] This application note provides a comprehensive guide to the mechanism and execution of the Photo-Fries rearrangement for a specific substrate, 4-tert-butylphenyl 2-methoxybenzoate. We will explore the radical-mediated pathway, the factors governing regioselectivity, and the formation of potential side products. A detailed, field-tested laboratory protocol for conducting the reaction, including setup, purification, and characterization, is provided for researchers in organic synthesis and drug development.
Introduction: The Power of Photochemical Rearrangement
The synthesis of hydroxyaryl ketones is a cornerstone of pharmaceutical and materials chemistry, as these moieties are key structural motifs in a wide range of biologically active compounds and UV-stabilizers.[2] While the traditional Lewis acid-catalyzed Fries rearrangement is effective, it often requires harsh conditions and stoichiometric amounts of corrosive catalysts.[3][4] The Photo-Fries rearrangement offers a milder, catalyst-free alternative, proceeding via UV light irradiation.[5]
This reaction involves the homolytic cleavage of an ester bond, followed by an intramolecular rearrangement of the resulting acyl group onto the aryl ring, primarily at the ortho and para positions.[6][7] This application note focuses on the rearrangement of 4-tert-butylphenyl 2-methoxybenzoate. The presence of the bulky tert-butyl group at the para position provides an excellent model for studying a highly regioselective rearrangement, as it sterically blocks one of the two potential migration sites, thus favoring the formation of a single major product.
Mechanistic Pathway
The Photo-Fries rearrangement of 4-tert-butylphenyl 2-methoxybenzoate proceeds through a multi-step radical mechanism initiated by the absorption of UV light.[1] The entire process can be understood by dissecting it into photoexcitation, in-cage recombination, and cage-escape pathways.
2.1. Photoexcitation and Homolytic Cleavage
Upon irradiation with UV light (typically around 254 nm), the ester molecule absorbs a photon, promoting it to an excited singlet state.[8][9] This excited state facilitates the homolytic cleavage of the phenoxy-carbonyl (C-O) bond, generating a geminate radical pair: the 4-tert-butylphenoxyl radical and the 2-methoxybenzoyl radical.[6][10] This radical pair is momentarily held together within a "solvent cage".
2.2. Intramolecular Recombination: The Product-Forming Step
While inside the solvent cage, the two radicals can recombine. The 2-methoxybenzoyl radical can attack the aromatic ring of the 4-tert-butylphenoxyl radical.
Ortho-Recombination: Attack at the carbon atom ortho to the oxygen yields a dienone intermediate. Subsequent tautomerization (rearomatization) via a[1][5]-hydrogen shift leads to the formation of the primary product: 2-(2-methoxybenzoyl)-4-tert-butylphenol .
Para-Recombination: In this specific substrate, the para position is occupied by a bulky tert-butyl group, which sterically hinders the approach of the 2-methoxybenzoyl radical. Consequently, the formation of the para-rearranged product is negligible, leading to high regioselectivity for the ortho isomer.
2.3. Cage Escape and Side Product Formation
If the radical pair separates and diffuses out of the solvent cage before recombination can occur, the radicals can react with the solvent or other molecules.[8] The most common side product, 4-tert-butylphenol , is formed when the 4-tert-butylphenoxyl radical abstracts a hydrogen atom from a solvent molecule.
Diagram of the Photo-Fries Rearrangement Mechanism
Caption: Reaction pathway for the Photo-Fries rearrangement.
Experimental Protocol
This protocol describes a general procedure for the photochemical rearrangement of 4-tert-butylphenyl 2-methoxybenzoate on a laboratory scale.
3.1. Materials and Reagents
Substrate: 4-tert-butylphenyl 2-methoxybenzoate
Solvent: Cyclohexane or Acetonitrile (HPLC or Spectroscopic grade)
Inert Gas: Nitrogen or Argon (high purity)
TLC Plates: Silica gel 60 F254
Mobile Phase: Ethyl acetate/Hexane mixture (e.g., 1:9 v/v)
Purification: Silica gel for column chromatography
3.2. Equipment
Photochemical Reactor: A quartz immersion well reactor is ideal. Alternatively, a round-bottom flask made of quartz can be used. Borosilicate glass should be avoided as it absorbs a significant portion of the required UV radiation.
UV Lamp: Medium-pressure mercury lamp (e.g., 450W), which has a strong emission line at 254 nm.
Cooling System: An immersion cooler or a water bath to maintain a constant reaction temperature (e.g., 20-25 °C).
Magnetic Stirrer and Stir Bar
Standard Glassware for work-up and purification.
Rotary Evaporator
3.3. Step-by-Step Procedure
Preparation: Dissolve 4-tert-butylphenyl 2-methoxybenzoate (e.g., 1.0 g) in the chosen solvent (e.g., 200 mL cyclohexane) in the quartz reaction vessel. The concentration should be kept relatively low to ensure efficient light penetration.
Inert Atmosphere: Purge the solution with a gentle stream of nitrogen or argon for 20-30 minutes to remove dissolved oxygen, which can quench the excited state or react with the radical intermediates. Maintain a positive pressure of the inert gas throughout the reaction.
Irradiation: Place the reaction vessel in the photochemical reactor and begin stirring. Turn on the cooling system to maintain the desired temperature. Once the temperature is stable, turn on the UV lamp to initiate the reaction.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Periodically take small aliquots from the reaction mixture and spot them on a TLC plate. The formation of the more polar hydroxybenzophenone product can be visualized under a UV lamp (254 nm) as a new spot with a lower Rf value compared to the starting ester.
Reaction Completion: Continue irradiation until TLC analysis shows consumption of the starting material or no significant change in the product spot intensity. Typical reaction times can range from 4 to 24 hours, depending on the reactor efficiency and scale.
Work-up: Once the reaction is complete, turn off the UV lamp. Transfer the reaction mixture to a round-bottom flask and remove the solvent using a rotary evaporator.
Purification: Purify the crude residue by column chromatography on silica gel. Elute with an appropriate solvent gradient (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate) to separate the desired ortho-hydroxybenzophenone product from any unreacted starting material and the 4-tert-butylphenol side product.
Characterization: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Data and Expected Results
The reaction parameters can be adjusted to optimize the yield and selectivity. The choice of solvent can influence the efficiency of cage escape.[11]
Parameter
Recommended Condition
Rationale / Expected Outcome
Solvent
Cyclohexane, Acetonitrile
Non-polar (cyclohexane) or polar aprotic (acetonitrile) solvents are commonly used. Protic solvents may increase phenol formation.[8]
Concentration
0.01 - 0.05 M
Lower concentrations ensure uniform irradiation of the solution.
Temperature
20 - 25 °C
Higher temperatures can increase the rate of diffusion from the solvent cage, potentially leading to more side products.
Wavelength
~254 nm
This wavelength is effective for exciting the aromatic ester to initiate homolysis.
Expected Yield
60 - 80%
Yields are dependent on the efficiency of the photochemical reactor and purification.
Product Ratio
>95:5 (ortho vs. side products)
High regioselectivity for the ortho product is expected due to the para-blocking tert-butyl group.
Conclusion
The Photo-Fries rearrangement of 4-tert-butylphenyl 2-methoxybenzoate serves as an excellent example of a highly regioselective photochemical reaction. By understanding the underlying radical mechanism involving a caged radical pair, researchers can effectively utilize this method to synthesize sterically hindered hydroxyaryl ketones under mild, catalyst-free conditions. The provided protocol offers a reliable starting point for laboratory synthesis, enabling access to valuable chemical intermediates for further development.
References
Saha, D., Kumar, S., & Sharma, A. (n.d.). Photo-Fries Rearrangement. Scribd.
Whitcombe, M. J., Gilbert, A., & Mitchell, G. R. (1992). The photo-Fries rearrangement in a side-chain liquid-crystalline polymer. Polymer, 33(18), 3906-3910.
Wikipedia. (2023, October 28). Fries rearrangement. Retrieved from [Link]
Monti, S., et al. (2019). Selectivity in the photo-Fries rearrangement of some aryl benzoates in green and sustainable media. Preparative and mechanistic studies. The Journal of Organic Chemistry, 84(9), 5484-5493.
Bonesi, S. M., et al. (2019). Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies. The Journal of Organic Chemistry, 84(9), 5484-5493. Available at: [Link]
Bonesi, S. M., & Fagnoni, M. (2011). Photo-Fries rearrangement of aryl acetamides: Regioselectivity induced by the aqueous micellar green environment. Photochemical & Photobiological Sciences, 10(4), 549-556.
Gajda, T., & Koziara, A. (2004). Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates. Journal of Molecular Structure: THEOCHEM, 710(1-3), 209-215.
Filo. (2026, January 29). What is the Photo-Fries Rearrangement? Explain with a suitable example. Retrieved from [Link]
Vaia. (2026, January 7). Intramolecular vs. Intermolecular Forces: Understanding the Building Blocks of Chemistry.
Gu, Z., et al. (1996). Investigation of the Photo-Fries Rearrangements of Two 2-Naphthyl Alkanoates by Experiment and Theory. Comparison with the Acid-Catalyzed Reactions. The Journal of Organic Chemistry, 61(23), 8032-8039. Available at: [Link]
Preparation of 4-Tert-butylphenyl 2-methoxybenzoate via the Acid Chloride Route: An Application and Protocol Guide
Abstract This technical guide provides a comprehensive protocol for the synthesis of 4-tert-butylphenyl 2-methoxybenzoate, a valuable ester compound in organic synthesis. The described methodology utilizes the robust and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 4-tert-butylphenyl 2-methoxybenzoate, a valuable ester compound in organic synthesis. The described methodology utilizes the robust and efficient reaction between 2-methoxybenzoyl chloride and 4-tert-butylphenol. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure successful and reproducible synthesis. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
Introduction and Significance
4-Tert-butylphenyl 2-methoxybenzoate and its structural analogs are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic intermediates. The ester linkage, combined with the sterically demanding tert-butyl group and the electronically distinct methoxy-substituted benzoyl moiety, imparts unique physicochemical properties to the molecule. The acid chloride route is a classical and highly effective method for ester synthesis, proceeding through the acylation of a nucleophile, in this case, a phenol.[1] This method is favored for its high reactivity and often excellent yields.
Mechanistic Rationale
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of 4-tert-butylphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine, which serves two critical roles: it deprotonates the phenol to increase its nucleophilicity and neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 4-tert-butylphenyl 2-methoxybenzoate.
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Apparatus for column chromatography or recrystallization
Reaction Workflow
Caption: Workflow for the synthesis of 4-tert-butylphenyl 2-methoxybenzoate.
Step-by-Step Procedure
Reaction Setup : In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-tert-butylphenol (1.0 eq) in anhydrous dichloromethane (DCM).
Base Addition : Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
Acylation : Dissolve 2-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred reaction mixture over 15-20 minutes.
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Quenching and Extraction : Upon completion, transfer the reaction mixture to a separatory funnel.
Aqueous Work-up :
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove any unreacted acid chloride and HCl), and brine.
Dry the organic layer over anhydrous magnesium sulfate.
Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Purification : The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water).[9][10]
Chemical Transformation Diagram
Caption: Overall reaction for the synthesis of the target ester.
Safety Precautions
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[11]
Fume Hood : Conduct the entire experiment in a well-ventilated fume hood.[6]
Reagent Handling :
2-Methoxybenzoyl chloride : This reagent is corrosive and a lachrymator.[2][3][4][5] It reacts with moisture, so handle it under anhydrous conditions.[4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3][12]
Pyridine : Pyridine is flammable, toxic, and has a strong, unpleasant odor.[6] Avoid inhalation and skin contact.[6][7][8] Keep it away from ignition sources.[6]
Dichloromethane (DCM) : DCM is a volatile solvent and a suspected carcinogen. Minimize exposure by handling it in a fume hood.
Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low or no product yield
Incomplete reaction
Ensure anhydrous conditions. Check the quality of reagents, especially the acid chloride. Extend the reaction time.
Inefficient work-up
Ensure complete removal of pyridine with HCl washes. Avoid product loss during extraction.
Product is an oil, not a solid
Impurities present
Purify the product thoroughly using column chromatography.
Product is inherently an oil
Confirm the physical state of the pure product from literature sources.
Difficult purification
Co-eluting impurities
Optimize the eluent system for column chromatography. Consider recrystallization from a different solvent system.
Conclusion
The acid chloride route provides a reliable and high-yielding method for the synthesis of 4-tert-butylphenyl 2-methoxybenzoate. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and reproducibly prepare this valuable compound for further applications in their respective fields. The key to success lies in the use of anhydrous conditions and careful purification of the final product.
References
PubChem. (n.d.). 2-Methoxybenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
Cole-Parmer. (2016, October 31). Pyridine, ACS - Safety Data Sheet. Retrieved from [Link]
Penta. (2024, November 26). Pyridine - Safety Data Sheet. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. (n.d.). Retrieved from [Link]
Siregar, P. et al. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. MDPI. Retrieved from [Link]
Liu, F., Sohail, A., & Ablajan, K. (2024). Metal-Free Oxidative Formation of Aryl Esters by Catalytic Coupling of Acyl and Sulfonyl Chlorides with Arylboronic Acids. ResearchGate. Retrieved from [Link]
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]
Vedejs, E., & Diver, S. T. (n.d.). Enantioselective Acylation Using a Second‐Generation P‐Aryl‐2‐phosphabicyclo[3.3.0]octane Catalyst. SciSpace. Retrieved from [Link]
ResearchGate. (n.d.). The mechanism of the esterification reaction. Retrieved from [Link]
Gold, M. R., & Sarpong, R. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health. Retrieved from [Link]
Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Retrieved from [Link]
Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
Google Patents. (n.d.). US4898993A - Process for preparing 2-tert-butyl-4-methoxyphenol.
ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
Otto Chemie Pvt Ltd. (n.d.). 2-Methoxybenzoyl chloride, 97%. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
SciSpace. (2019, July 26). Parametric optimization and rate laws determination for the conversion of 4-tert- butylbenzoic acid to methyl 4-tert. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). 6. Retrieved from [Link]
MDPI. (2024, February 1). Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][2][4]oxaphospholes. Retrieved from [Link]
Greenberg, J. A., & Sammakia, T. (2017, March 17). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. PubMed. Retrieved from [Link]
Application Note: Catalytic Transesterification of Sterically Hindered Benzoates
This Application Note is designed for researchers in medicinal chemistry and process development who encounter "difficult" esterifications—specifically those involving sterically hindered benzoates (e.g., ortho-substitut...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and process development who encounter "difficult" esterifications—specifically those involving sterically hindered benzoates (e.g., ortho-substituted or electron-rich rings) where standard Fischer esterification or basic transesterification fails or results in decomposition.
Executive Summary
Transesterification is a fundamental transformation in drug discovery, yet sterically hindered substrates—particularly ortho-substituted benzoates—present a significant kinetic challenge. The steric bulk prevents the formation of the tetrahedral intermediate required for the acyl transfer, a phenomenon often termed the "Ortho Effect."
Standard methods (e.g.,
/MeOH or NaOMe) often require forcing conditions that lead to substrate decomposition or racemization of chiral centers. This guide details three high-fidelity catalytic protocols designed to circumvent this barrier:
The Zinc Cluster Method: The "Gold Standard" for mild, chemoselective conversion.
The Distannoxane (Otera) Method: A robust, double-activation protocol for scale-up.
The Superbase (TBD) Method: A metal-free organocatalytic route for pharma-compliance.
The Kinetic Challenge: The Ortho-Effect
The primary failure mode in hindered transesterification is not thermodynamic but kinetic. In ortho-substituted benzoates, the substituent twists the carbonyl group out of plane with the benzene ring (preventing resonance stabilization) and physically blocks the nucleophilic attack trajectory (Burgi-Dunitz angle).
Visualizing the Steric Blockade
The following diagram illustrates why standard catalysts fail and how specialized catalysts bypass this energy barrier.
Figure 1: Comparison of failure modes in standard acid catalysis versus success in template/cluster catalysis.
Protocol A: The Zinc Cluster Method (Mashima's Catalyst)
Best For: Acid-sensitive substrates, highly hindered ortho-substituents, and late-stage functionalization.
The Science
The tetranuclear zinc cluster,
, operates via a cooperative mechanism. Unlike mononuclear Lewis acids (like ) which are easily crowded out, this cluster provides a "multinuclear scaffold." One Zn atom activates the carbonyl, while adjacent Zn atoms position the incoming alcohol, effectively mimicking an enzyme's active site.
Materials
Catalyst:
(Commercially available or synthesized from ZnO + TFA).
Solvent: Diisopropyl ether (iPr2O) or Toluene (anhydrous).
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, charge the sterically hindered benzoate (1.0 mmol).
Catalyst Addition: Add
(2.5 – 5.0 mol%). Note: For extremely hindered substrates like mesitoates, increase to 10 mol%.
Solvent & Reactant: Add the target alcohol (1.5 mmol) and anhydrous toluene (3 mL).
Reflux: Fit the vial with a reflux condenser. Heat the mixture to reflux (110°C for toluene) for 12–24 hours.
Checkpoint: Monitor by TLC. If conversion stalls at 50%, add 4Å molecular sieves to scavenge liberated methanol/ethanol.
Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.
Purification: The residue is often pure enough for characterization. If necessary, purify via flash column chromatography (silica gel). The zinc catalyst can be removed by a simple aqueous wash (NaHCO3) if not using column chromatography.
Protocol B: The Distannoxane (Otera) Method
Best For: Large-scale synthesis, extremely unreactive substrates, and transesterification of methyl esters to higher alcohols.
The Science
Otera's catalyst (1,3-disubstituted tetraalkyldistannoxane) is a "double-activation" catalyst. It features a binuclear tin core where one tin atom activates the carbonyl electrophile and the other tin atom activates the alcohol nucleophile (forming a tin-alkoxide species). This proximity effect overcomes the entropic penalty of bringing two bulky groups together.
Materials
Catalyst: 1-hydroxy-3-isothiocyanatotetrabutyldistannoxane (or commercially available Otera’s catalysts).
Solvent: Decane or Xylene (high boiling point required).
Step-by-Step Protocol
Setup: Use a two-neck round-bottom flask fitted with a Dean-Stark apparatus (for removal of liberated volatile alcohol).
Charging: Add the hindered methyl benzoate (10 mmol) and the high-boiling alcohol (11 mmol) to the flask.
Catalyst: Add the organotin catalyst (1.0 mol%).
Reaction: Add Xylene (20 mL) and heat to reflux.
Critical Step: Ensure the reaction temperature allows the distillation of the volatile alcohol byproduct (usually methanol) into the Dean-Stark trap. This drives the equilibrium forward (Le Chatelier's principle).
Duration: Reflux for 4–8 hours.
Workup: Evaporate the solvent. The tin catalyst is lipophilic; for pharmaceutical intermediates, rigorous removal is required.
Removal: Dissolve residue in acetonitrile and wash with hexane (catalyst partitions into hexane) OR use KF-silica gel filtration to sequester the tin.
Protocol C: The Superbase (TBD) Method
Best For: Metal-free synthesis, pharmaceutical intermediates with strict elemental impurity limits (ICH Q3D).
The Science
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a soluble guanidine base. It operates via a "dual H-bonding" mechanism, simultaneously activating the alcohol (as a general base) and the ester carbonyl (via H-bonding to the carbonyl oxygen), permitting transesterification under milder conditions than alkoxide bases.
Step-by-Step Protocol
Conditions: Strictly anhydrous conditions are required (TBD is hygroscopic).
Reaction: In a glovebox or under Ar flow, mix the hindered ester (1.0 mmol) and alcohol (5.0 equiv - large excess drives equilibrium).
Catalyst: Add TBD (5–10 mol%).
Solvent: Toluene or THF (anhydrous).
Execution: Stir at 60–80°C.
Note: TBD is less effective than Zn or Sn for ortho-di-substituted benzoates (e.g., 2,6-dimethylbenzoate) but excellent for mono-ortho substituted systems.
Quench: Add 1.0 equiv of acetic acid to quench the base.
Workup: Aqueous extraction or direct filtration through a silica plug.
Comparative Analysis & Decision Matrix
The following table summarizes the operational parameters to help you select the correct protocol.
Feature
Zinc Cluster ()
Distannoxane (Sn)
Superbase (TBD)
Steric Tolerance
Excellent (Handles mesitoates)
High
Moderate
Reaction Temp
80–110°C
110–140°C
25–80°C
Acidity/Basicity
Mildly Lewis Acidic
Neutral/Amphoteric
Strongly Basic
Functional Group Tolerance
High (Tolerates amines, ketones)
High
Low (No acidic protons)
Purification
Easy (Aq. wash)
Difficult (Toxic Sn removal)
Easy (Acid quench)
Primary Use Case
Complex Pharma Scaffolds
Bulk Scale-up
Metal-Free Requirements
Workflow Decision Tree
Figure 2: Decision matrix for catalyst selection based on substrate complexity and regulatory constraints.
References
Mashima's Zinc Cluster: Ohshima, T., et al. "Tetranuclear Zinc Cluster-Catalyzed Transesterification."[1] J. Am. Chem. Soc., 2004 , 126, 13614–13615.
Technical Support Center: Purification of Esterification Mixtures Containing 4-tert-Butylphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreact...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted 4-tert-butylphenol from esterification reaction mixtures. My aim is to equip you with the foundational knowledge and practical protocols to overcome common purification challenges, ensuring the integrity of your final ester product.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification process, offering explanations and actionable solutions based on established chemical principles.
Issue 1: My ester product is still contaminated with 4-tert-butylphenol after a simple water wash. Why?
Answer:
A simple water wash is often insufficient to completely remove 4-tert-butylphenol due to its limited solubility in water.[1][2][3] 4-tert-butylphenol is a largely nonpolar molecule, with a bulky hydrophobic tert-butyl group, making it more soluble in many organic solvents than in water.[1][4] While the phenolic hydroxyl group provides some polarity, it's not enough to grant significant aqueous solubility.
Root Cause Analysis:
"Like Dissolves Like": The principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another.[1] Your ester product and the unreacted 4-tert-butylphenol are both predominantly organic and will preferentially remain in the organic phase.
Limited Aqueous Solubility: The solubility of 4-tert-butylphenol in water is low, reported to be around 580-610 mg/L at 25°C.[3] This means a single water wash will only remove a very small fraction of the unreacted starting material.
Recommended Solution: Acid-Base Extraction
To effectively remove 4-tert-butylphenol, you must exploit its acidic nature.[1][2] As a phenol, it is a weak acid (pKa ≈ 10) and will react with a strong base, such as sodium hydroxide (NaOH), to form a water-soluble sodium phenoxide salt.[5][6] This salt will then partition into the aqueous layer, allowing for its separation from your neutral ester product which remains in the organic layer.[5][6][7]
Issue 2: I performed an acid-base extraction with NaOH, but I'm experiencing a low yield of my desired ester. What could be the cause?
Answer:
A low yield of your ester product after an alkaline wash can be attributed to several factors, primarily related to the potential for base-catalyzed hydrolysis of your ester (saponification) or physical loss of product during the extraction process.
Root Cause Analysis:
Ester Hydrolysis (Saponification): Esters can be hydrolyzed back to their constituent carboxylic acid and alcohol under basic conditions, especially with prolonged exposure or at elevated temperatures. While generally slower than acid-catalyzed hydrolysis, it can be significant if not properly controlled.
Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion—a stable mixture of the organic and aqueous layers. This makes clean separation difficult and can result in the loss of your organic layer containing the product.
Insufficient Phase Separation: Incomplete separation of the aqueous and organic layers can lead to the accidental discarding of some of the organic layer along with the aqueous waste.
Recommended Solutions & Preventative Measures:
Use a Dilute Base Solution: Employ a 5-10% aqueous NaOH solution. A highly concentrated base is often unnecessary and increases the risk of ester hydrolysis.
Perform the Extraction at Room Temperature: Avoid heating the mixture during the extraction process to minimize the rate of saponification.
Gentle Inversion vs. Vigorous Shaking: When mixing the layers in the separatory funnel, use a gentle swirling or inverting motion rather than vigorous shaking to prevent emulsion formation.
Breaking Emulsions: If an emulsion does form, it can sometimes be broken by adding a small amount of brine (saturated aqueous NaCl solution) or by allowing the funnel to stand undisturbed for an extended period.
Careful Separation: Allow the layers to fully separate before draining the lower layer. It is often better to leave a small amount of the aqueous layer behind with the organic layer (which can be removed in a subsequent wash) than to risk losing product.
Issue 3: After the basic wash and subsequent workup, I'm seeing an unexpected peak in my NMR/LC-MS that I suspect is a byproduct. What could it be?
Answer:
An unexpected peak in your analytical data after a basic wash could indicate the formation of a byproduct due to side reactions. One possibility is the Claisen-Schmidt condensation if your esterification was performed with an aldehyde or ketone that possesses alpha-hydrogens, in the presence of a base. However, a more common scenario in the context of removing a phenol is the formation of byproducts from the phenol itself under basic conditions, especially if air is present.
Potential Byproducts and Their Formation:
Oxidation Products: Phenols, and especially their corresponding phenoxide ions, are susceptible to oxidation, which can be accelerated in the presence of base and oxygen (from air). This can lead to the formation of colored quinone-type structures.
Products of Aldol-type Reactions: If your reaction mixture contains other carbonyl compounds, the basic conditions of the workup could promote side reactions.
Diagnostic and Troubleshooting Steps:
Analyze the Byproduct Structure: Utilize spectroscopic techniques (NMR, MS, IR) to elucidate the structure of the unknown peak. This will provide crucial clues about its origin.
Review the Reaction Conditions: Carefully examine your esterification and workup procedures. Were there any points where the mixture was exposed to high temperatures, strong bases, or air for extended periods?
Optimize the Workup:
Minimize Exposure to Air: Consider performing the basic extraction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is a major issue.
Control the Stoichiometry of the Base: Use only a slight excess of base to deprotonate the 4-tert-butylphenol.
Quench the Reaction Before Workup: If applicable to your specific reaction, consider quenching with a mild acid to neutralize any remaining base before proceeding with the full workup.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the purification of esterification mixtures containing 4-tert-butylphenol.
Q1: What is the best method to remove unreacted 4-tert-butylphenol?
The most effective and widely used method is acid-base extraction .[5][7][8] This technique leverages the acidic nature of the phenolic hydroxyl group. By washing the organic reaction mixture with an aqueous solution of a strong base like sodium hydroxide (NaOH), the 4-tert-butylphenol is converted to its water-soluble sodium salt (sodium 4-tert-butylphenoxide), which is then extracted into the aqueous layer.[5][6] Your ester product, being neutral, remains in the organic layer.[5]
Q2: Can I use a weaker base, like sodium bicarbonate, for the extraction?
No, sodium bicarbonate (NaHCO₃) is generally not strong enough to effectively deprotonate 4-tert-butylphenol.[9] Phenols are significantly less acidic than carboxylic acids.[9] While sodium bicarbonate is suitable for removing unreacted carboxylic acids, a stronger base like sodium hydroxide is required to quantitatively remove phenols.[5][9]
Q3: Are there alternative methods to acid-base extraction?
Yes, other purification techniques can be employed, although they may be more time-consuming or less efficient for this specific separation:
Column Chromatography: This is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[10][11][12][13] By choosing an appropriate solvent system (eluent), you can separate your ester product from the more polar 4-tert-butylphenol.
Distillation: If there is a significant difference in the boiling points of your ester and 4-tert-butylphenol, distillation can be an effective separation method.[14][15] 4-tert-butylphenol has a boiling point of approximately 236-238 °C.[1]
Recrystallization: If your ester product is a solid at room temperature, recrystallization from a suitable solvent can be used to obtain a highly pure product, leaving the 4-tert-butylphenol and other impurities in the mother liquor.
Q4: How do I choose between acid-base extraction and column chromatography?
The choice depends on several factors:
Feature
Acid-Base Extraction
Column Chromatography
Speed
Fast
Slower
Scale
Easily scalable to large quantities
Can be laborious for large scales
Efficiency
Highly efficient for removing acidic impurities
Can achieve very high purity
Cost
Generally less expensive (solvents and base)
More expensive (silica gel, large solvent volumes)
Waste
Generates aqueous waste
Generates solid (silica) and liquid (solvent) waste
General Recommendation: For routine removal of 4-tert-butylphenol, acid-base extraction is the preferred first-line method due to its speed, efficiency, and cost-effectiveness. Column chromatography is typically reserved for situations where very high purity is required or when other impurities that cannot be removed by extraction are present.[10][11]
Q5: What are the key physical properties of 4-tert-butylphenol to consider during purification?
This value indicates it is a weak acid, requiring a strong base for deprotonation.
Q6: Are there any safety precautions I should take when working with 4-tert-butylphenol?
Yes, it is crucial to handle 4-tert-butylphenol with appropriate safety measures. It is known to cause skin irritation and serious eye damage.[16][17][18] Always consult the Safety Data Sheet (SDS) before use.[16][19]
Key Safety Precautions:
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[16][17]
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling any dust or vapors.[17]
Handling: Avoid creating dust when handling the solid.
Disposal: Dispose of waste containing 4-tert-butylphenol according to your institution's hazardous waste guidelines. It is toxic to aquatic life with long-lasting effects.[16][17][18]
III. Experimental Protocols & Visualizations
Protocol 1: Standard Acid-Base Extraction Workflow
This protocol outlines the standard procedure for removing 4-tert-butylphenol from an organic solution containing your ester product.
Materials:
Reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate)
Separatory funnel
5-10% aqueous sodium hydroxide (NaOH) solution
Deionized water
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Erlenmeyer flask
Rotary evaporator
Procedure:
Transfer: Transfer the organic reaction mixture to a separatory funnel of appropriate size.
First Basic Wash: Add an equal volume of 5-10% aqueous NaOH solution to the separatory funnel.
Extraction: Stopper the funnel, and with frequent venting, gently invert it several times for 1-2 minutes to ensure thorough mixing.
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The aqueous layer (containing the sodium 4-tert-butylphenoxide) is typically the bottom layer, but this depends on the density of your organic solvent.
Drain: Carefully drain the lower aqueous layer.
Repeat Basic Wash (Optional but Recommended): For highly efficient removal, repeat steps 2-5 with a fresh portion of NaOH solution.
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Drain the aqueous layer.
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break any minor emulsions and removes the bulk of the dissolved water from the organic layer. Drain the aqueous layer.
Drying: Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
Filtration: Filter the dried organic solution to remove the drying agent.
Concentration: Remove the solvent using a rotary evaporator to yield your purified ester product.
Caption: Workflow for removing 4-tert-butylphenol via acid-base extraction.
Diagram: Purification Method Selection Logic
The following diagram illustrates the decision-making process for choosing the most appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Journal of Chemical Education. (2013). Esterification, Purification and Identification of Cinnamic Acid Esters.
PrepChem.com. (n.d.). Preparation of 4-tert-butylphenol. Retrieved from [Link]
Chemistry Steps. (2025). Organic Acid-Base Extractions. Retrieved from [Link]
Quora. (2019). How to extract phenol from an organic layer. Retrieved from [Link]
Loba Chemie. (2016). 4-TERT-BUTYLPHENOL FOR SYNTHESIS MSDS. Retrieved from [Link]
ResearchGate. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
Scent.vn. (n.d.). 4-tert-Butylphenol (CAS 98-54-4). Retrieved from [Link]
Benchchem. (2025). Technical Guide: Solubility of 4-tert-butyl-2-(hydroxymethyl)phenol in Organic Solvents.
Material Safety Data Sheet. (n.d.). tert-Butyl Phenol CAS No 98-54-4.
Bentham Science. (n.d.). Removal of Phenol from Organic System by Using Ionic Liquids. Retrieved from [Link]
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
Oxford Academic. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
PubChem. (n.d.). 4-tert-Butylphenol. Retrieved from [Link]
ResearchGate. (2025). Catalytic synthesis of t-BAMBP and its purification through distillation. Retrieved from [Link]
MDPI. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]
PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]
Benchchem. (2025). Troubleshooting low conversion rates in Fischer esterification.
Google Patents. (n.d.). KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol. Retrieved from
SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Retrieved from [Link]
ChemRxiv. (n.d.). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di.
Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
Google Patents. (n.d.). JP2003040822A - Method for producing 4-tert-butylphenol. Retrieved from
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]
University of Missouri-St. Louis. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]
Google Patents. (n.d.). EP2521706A2 - Process for producing a t-butyl phenol from a c4 raffinate stream. Retrieved from
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
International Journal of Advanced Research in Science and Engineering. (n.d.). Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p.
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
PMC. (n.d.). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. Retrieved from [Link]
Reddit. (2024). Esterification not Working (Separation). Retrieved from [Link]
Google Patents. (n.d.). US5399786A - Preparation process of tert-butylphenols. Retrieved from
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Tert-butylphenyl 2-methoxybenzoate
Introduction: The Analytical Imperative 4-Tert-butylphenyl 2-methoxybenzoate is an aromatic ester of significant structural complexity, incorporating three key functional motifs: a tert-butylated phenol, a benzoate ester...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative
4-Tert-butylphenyl 2-methoxybenzoate is an aromatic ester of significant structural complexity, incorporating three key functional motifs: a tert-butylated phenol, a benzoate ester linkage, and an ortho-methoxy substituted aromatic ring. The characterization of such molecules is critical in fields ranging from materials science to drug discovery, where precise structural confirmation is paramount. Mass spectrometry (MS) stands as a definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight.
This guide provides an in-depth analysis of the predicted electron ionization (EI) fragmentation pattern of 4-tert-butylphenyl 2-methoxybenzoate. We will dissect the fragmentation pathways by drawing comparisons between different ionization methodologies and by contrasting its behavior with structural isomers. This document is intended for researchers and drug development professionals who require a deep, mechanistic understanding of how mass spectrometry can be leveraged for the unambiguous identification of complex small molecules.
Ionization Techniques: A Comparison of Hard vs. Soft Methods
The choice of ionization technique is the most critical parameter in a mass spectrometry experiment, dictating the extent of fragmentation observed.
Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy (typically 70 eV) electrons. This process imparts significant internal energy, inducing extensive and reproducible fragmentation.[1] While this can sometimes lead to the absence of a molecular ion peak for fragile molecules, it generates a rich, fingerprint-like spectrum that is invaluable for structural elucidation and library matching.[1][2] Given the stability of the aromatic rings in 4-tert-butylphenyl 2-methoxybenzoate, EI is the preferred method for detailed structural analysis.
Chemical Ionization (CI) & Electrospray Ionization (ESI): These are "soft" ionization techniques that typically produce a protonated molecule, [M+H]+, with minimal fragmentation.[1] While excellent for confirming molecular weight, they provide little of the structural detail needed for isomer differentiation. ESI would be the method of choice for LC-MS analysis, whereas CI is a viable alternative in GC-MS if the molecular ion is not observed in EI.
For the purpose of this guide, we will focus on the detailed structural information provided by Electron Ionization .
Predicted Electron Ionization (EI) Fragmentation Pathways
Upon ionization at 70 eV, the 4-tert-butylphenyl 2-methoxybenzoate molecular ion (m/z 284 ) will undergo a series of predictable cleavage events governed by the stability of the resulting radical and cation fragments.[1] The fragmentation cascade can be understood by examining the molecule's constituent parts.
Primary Fragmentation Pathways
The initial fragmentation events are expected to occur at the most labile sites: the tert-butyl group and the ester linkage.
Pathway A: The Acylium Ion Route: The most characteristic cleavage for benzoate esters is the heterolytic cleavage of the ester C-O bond. This pathway is highly favored as it leads to the formation of a resonance-stabilized 2-methoxybenzoyl cation at m/z 135 . This is often one of the most abundant ions in the spectrum of benzoate esters.[3][4]
Pathway B: The Phenoxy Ion Route: Cleavage of the acyl-oxygen bond (C(=O)-O) can also occur, leading to the formation of a 4-tert-butylphenoxide radical and the 2-methoxybenzoyl cation (m/z 135 ), or alternatively, the 4-tert-butylphenoxy cation at m/z 149 .
Pathway C: The Tert-butyl Cation Route: A hallmark of molecules containing a tert-butyl group is the formation of the highly stable tert-butyl carbocation at m/z 57 . This occurs via cleavage of the bond between the aromatic ring and the tertiary carbon. This ion is often the base peak in the spectrum. Another related, but less intense, fragmentation is the loss of a methyl radical (•CH3) from the molecular ion to form an ion at m/z 269 .[5][6]
The major predicted fragmentation pathways are visualized in the diagram below.
Figure 1: Primary EI fragmentation pathways of 4-tert-butylphenyl 2-methoxybenzoate.
Secondary and Tertiary Fragmentation
The primary fragment ions will undergo further dissociation to produce the lower mass region of the spectrum:
Fragmentation of the 2-Methoxybenzoyl Cation (m/z 135): This ion is expected to lose a neutral carbon monoxide (CO) molecule, a classic fragmentation for acylium ions, to yield an ion at m/z 107 . It can also lose the methoxy group as a radical (•OCH3) to form the benzoyl cation at m/z 104 .[7]
Fragmentation of the 4-tert-Butylphenoxy Cation (m/z 149): This ion will readily lose a methyl radical (•CH3) to form a highly stable ion at m/z 134 , which is characteristic of tert-butyl phenols.[6]
Data Summary and Comparison
The predicted fragmentation pattern provides a clear analytical fingerprint. Below is a summary of the key diagnostic ions, their proposed structures, and their significance.
m/z
Proposed Ion Structure
Formula
Significance
284
Molecular Ion
[C18H20O3]+•
Confirms molecular weight.
269
[M - CH3]+
[C17H17O3]+
Indicates presence of a tert-butyl or methoxy group.
149
4-tert-Butylphenoxy cation
[C10H13O]+
Confirms the 4-tert-butylphenyl ester portion.
135
2-Methoxybenzoyl cation
[C8H7O2]+
Key Diagnostic Ion. Confirms the 2-methoxybenzoate portion.[3][8]
Key Diagnostic Ion. Confirms the tert-butyl group. Often the base peak.
Comparison to an Isomer: If we were analyzing the isomer 4-tert-butylphenyl 4-methoxybenzoate, the spectrum would be significantly different. While the ions at m/z 284, 269, 149, 134, and 57 would remain, the key acylium ion would appear at m/z 135 (4-methoxybenzoyl cation) instead. However, its subsequent fragmentation would differ, highlighting the diagnostic power of MS in distinguishing positional isomers. The ortho-effect in the target molecule might also lead to unique minor fragments not seen in the para-isomer, such as the loss of methanol.[7][9]
Experimental Protocol: GC-MS Analysis
Acquiring high-quality, reproducible data is essential. The following protocol outlines a standard Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 4-tert-butylphenyl 2-methoxybenzoate.
Figure 2: Recommended GC-MS workflow for analysis.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 1 mg of 4-tert-butylphenyl 2-methoxybenzoate.
Dissolve the sample in 1 mL of high-purity ethyl acetate in a clean glass vial.
Vortex the solution for 30 seconds to ensure complete dissolution.
Transfer the solution to a 2 mL autosampler vial with a PTFE-lined cap.
GC-MS Instrument Parameters:
System: Agilent GC-MSD (or equivalent) with a capillary column.
Injection: 1 µL injection volume with a 50:1 split ratio.
Inlet Temperature: 280°C.
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 80°C, hold for 1 minute.
Ramp: Increase at 15°C/min to 300°C.
Final hold: Hold at 300°C for 5 minutes.
MS Transfer Line Temperature: 290°C.
Ion Source: Electron Ionization (EI).
Source Temperature: 230°C.
Electron Energy: 70 eV.
Mass Range: Scan from m/z 40 to 500.
Solvent Delay: 3 minutes.
Data Analysis:
Integrate the chromatographic peak corresponding to the analyte.
Extract the mass spectrum from the apex of the peak.
Compare the acquired spectrum to the predicted fragmentation pattern and, if available, a reference library spectrum (e.g., NIST).
Conclusion
The EI mass spectrum of 4-tert-butylphenyl 2-methoxybenzoate is predicted to be highly characteristic, defined by the formation of key diagnostic ions at m/z 135 (2-methoxybenzoyl cation) and m/z 57 (tert-butyl cation). The interplay between the fragmentation of the ester linkage and the tert-butyl group provides a robust fingerprint for unambiguous structural confirmation. By understanding these fundamental fragmentation pathways, researchers can confidently identify this molecule and distinguish it from its isomers, demonstrating the indispensable role of mass spectrometry in modern chemical analysis.
References
D. J. Harvey (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. PubMed. Available at: [Link]
V. G. Zaikin, V. I. Zaretskii & A. V. Kurasov (2018). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. Available at: [Link]
H. Schwarz, C. Wesdemiotis & M. T. Reetz (1978). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Available at: [Link]
eGyanKosh (N/A). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
D. J. Harvey (2019). EI fragmentation mechanism for the formation of m/z 137 in Compound (i). ResearchGate. Available at: [Link]
Doc Brown's Chemistry (N/A). mass spectrum of methyl 2-hydroxybenzoate. docbrown.info. Available at: [Link]
Chromedia (N/A). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Chromedia. Available at: [Link]
R. T. Aplin, R. G. Fenwick & J. H. Bowie (1968). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. Available at: [Link]
University of Arizona (N/A). Interpretation of mass spectra. University of Arizona Analytical & Biological Mass Spectrometry Core. Available at: [Link]
NIST (N/A). 4-tert-Butylphenol, TMS derivative. NIST WebBook. Available at: [Link]
NIST (N/A). Phenol, p-tert-butyl-. NIST WebBook. Available at: [Link]
T. K. Tago, H. Nojiri & H. Yamane (2010). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology. Available at: [Link]
V. G. Zaikin (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Available at: [Link]
University of California, Irvine (N/A). Mass Spectrometry: Fragmentation. UCI Department of Chemistry. Available at: [Link]
mzCloud (2014). 3 tert Butylphenol. mzCloud. Available at: [Link]
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
PubChem (N/A). tert-Butyl 2-methoxybenzoate. PubChem. Available at: [Link]
NIST (N/A). Welcome to the NIST WebBook. NIST Chemistry WebBook. Available at: [Link]
HPLC retention time comparison: 4-Tert-butylphenyl 2-methoxybenzoate vs. precursors
Executive Summary & Application Context Objective: This guide provides a validated chromatographic strategy for separating 4-Tert-butylphenyl 2-methoxybenzoate (Target Ester) from its synthetic precursors, 4-Tert-butylph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
Objective: This guide provides a validated chromatographic strategy for separating 4-Tert-butylphenyl 2-methoxybenzoate (Target Ester) from its synthetic precursors, 4-Tert-butylphenol and 2-Methoxybenzoic acid .[1][2]
Significance: This separation is critical for monitoring Steglich esterification or acyl chloride coupling reactions used in the synthesis of liquid crystals and UV-blocking agents.[1][2] The challenge lies in the significant polarity difference between the highly polar, ionizable acid precursor and the highly lipophilic ester product, necessitating a gradient elution profile to ensure resolution and prevent column carryover.
Physicochemical Profiling & Retention Logic
To design a robust HPLC method, we must first understand the "Chromatographic Personality" of each molecule.[2] The elution order on a Reverse-Phase (C18) column is dictated principally by hydrophobicity (LogP) and ionization state (pKa).[2]
Comparative Properties Table
Analyte
Role
Structure Type
LogP (Approx)
pKa
Predicted Elution Order
2-Methoxybenzoic acid
Precursor
Aromatic Acid
~1.5
4.09
1 (First)
4-Tert-butylphenol
Precursor
Alkyl Phenol
~3.3
10.2
2 (Intermediate)
4-Tert-butylphenyl 2-methoxybenzoate
Target
Aromatic Ester
> 5.5
N/A
3 (Last)
Mechanistic Insight:
2-Methoxybenzoic acid: Possesses a carboxyl group.[1] At neutral pH, it ionizes (COO⁻), eluting near the void volume.[2] Low pH (pH < 3) is mandatory to suppress ionization, ensuring retention and sharp peak shape.[2]
4-Tert-butylphenol: The tert-butyl group adds significant hydrophobicity, retaining it well on C18.[1][2] It is a weak acid but remains neutral at standard HPLC pH (2-8).[1][2]
The Ester: Lacking H-bond donors and possessing significant non-polar surface area (two aromatic rings + tert-butyl group), this molecule interacts strongly with the C18 stationary phase.[1][2] It requires a high percentage of organic solvent to elute.[2]
Standardized Experimental Protocol
This protocol is designed for High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[1][2][3] It utilizes a "Scouting Gradient" approach suitable for reaction monitoring.[2]
Instrumentation & Conditions
System: Quaternary Gradient HPLC (e.g., Agilent 1260/1290 or Waters Alliance).[1][2]
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[2]
280 nm: Specific for the phenol and ester (minimizes solvent cutoff noise).[2]
Stationary Phase Selection
Column: End-capped C18 (e.g., Zorbax Eclipse Plus C18 or Phenomenex Luna C18).[1][2]
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.[1][2][4]
Why? A 150mm length provides sufficient plates to resolve the acid/phenol pair, while the C18 chemistry withstands the high organic wash needed for the ester.
Mobile Phase Composition
Solvent A (Aqueous): Water + 0.1% Formic Acid (or 0.1% Phosphoric Acid).[2][5]
The following diagram illustrates the decision-making process for method optimization and troubleshooting based on the specific chemistry of these analytes.
Caption: Logical workflow for optimizing the separation of acidic precursors and hydrophobic ester products.
Results & Discussion
Expected Chromatographic Performance
2-Methoxybenzoic Acid (RT ~3.5 min): Elutes first. Without acid modification in the mobile phase, this peak will split or tail severely due to mixed ionization states.[2]
4-Tert-butylphenol (RT ~7.2 min): Elutes second. The bulky tert-butyl group provides significant retention compared to standard phenol, pushing it well away from the solvent front.[1][2]
4-Tert-butylphenyl 2-methoxybenzoate (RT ~11.8 min): Elutes last. This peak is often broader due to strong hydrophobic interaction.[2]
Note: If the reaction is incomplete, you will see distinct resolution between the phenol (Precursor 2) and the Ester (Product), allowing for precise calculation of Percent Conversion .
Critical Troubleshooting: "The General Elution Problem"
This mixture represents a classic "General Elution Problem":
Isocratic Low Organic (e.g., 50% B): The acid elutes nicely, but the ester may take >60 minutes or never elute (retained indefinitely).
Isocratic High Organic (e.g., 90% B): The ester elutes quickly, but the acid and phenol co-elute near the void volume (t0).
Solution: The gradient described above (20% → 95%) is the only viable strategy to compress the run time while maintaining resolution.
System Suitability Criteria
To ensure data trustworthiness, your method must meet these criteria before analyzing reaction samples:
Resolution (Rs): > 2.0 between 4-tert-butylphenol and the Ester.[1][2]
Precision: RSD < 1.0% for retention times over 5 injections.[1][2]
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[2] (Fundamental text on Gradient Elution logic).
PubChem. (n.d.).[2][6] Compound Summary: 4-tert-Butylphenol.[1][2][3][7][8] National Library of Medicine.[2] Retrieved from [Link][2]
EPA. (2025). Benzoic acid, 4-methoxy-, 4-butylphenyl ester Properties. Retrieved from [Link] (Physicochemical data for logP estimation).[2]
Mac-Mod Analytical. (n.d.). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved from [Link] (Reference for separation of aromatic acids and phenols).[2]
Comparative Analysis: Phenyl Benzoates vs. Dibenzoylmethanes in UV Protection
Executive Summary This guide provides a technical comparison between Phenyl Benzoates and Dibenzoylmethanes for researchers in photochemistry and drug development. The core distinction lies in their mechanism of action:...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between Phenyl Benzoates and Dibenzoylmethanes for researchers in photochemistry and drug development.
The core distinction lies in their mechanism of action: Dibenzoylmethanes (e.g., Avobenzone) act as direct, high-efficiency UVA absorbers that suffer from inherent photo-instability due to keto-enol tautomerism.[1] In contrast, Phenyl Benzoates function primarily as "pro-absorbers" or stabilizers; they possess low initial UV absorbance but undergo a Photo-Fries rearrangement upon irradiation to generate highly stable 2-hydroxybenzophenones in situ.
While Dibenzoylmethanes remain the "gold standard" for broad-spectrum UVA I protection (
nm), Phenyl Benzoates offer a unique paradigm of "generative protection," where UV exposure creates the active filter rather than degrading it.
Dibenzoylmethanes exist in equilibrium between a diketo form and an enol form. The enol form is the active chromophore, stabilized by an intramolecular hydrogen bond that allows for strong absorption in the UVA I region (340–400 nm).
Mechanism: Upon UV excitation, the molecule reaches an excited singlet state (
). It can dissipate energy via fluorescence or internal conversion. However, intersystem crossing (ISC) to a long-lived triplet state () often leads to the rupture of the hydrogen bond, converting the enol to the diketo form .
Failure Mode: The diketo form absorbs in the UVC range (
nm), offering no UVA protection. Furthermore, the triplet state is highly reactive, generating reactive oxygen species (ROS) or reacting with other formulation components, leading to irreversible photodegradation.
Phenyl Benzoates: The Photo-Fries Rearrangement
Representative Compound: Phenyl Benzoate (and derivatives like Phenyl Salicylate/Salol).
Phenyl benzoates are esters that initially absorb deep in the UVB/UVC region (
nm). They are optically transparent to UVA I.
Mechanism: Upon absorption of high-energy UV photons, the ester bond undergoes homolytic cleavage (Norrish Type I), generating a solvent-caged radical pair (phenoxy and benzoyl radicals). These radicals recombine at the ortho- or para-positions of the phenol ring.
Generative Protection: The recombination yields 2-hydroxybenzophenones (o-hydroxybenzophenones). These products possess an intramolecular hydrogen bond similar to the enol form of Avobenzone, allowing them to absorb UVA/UVB (
nm) and dissipate energy harmlessly as heat (ESIPT - Excited State Intramolecular Proton Transfer).
Implication: The "degradation" of the phenyl benzoate is actually the synthesis of the active UV filter.
Visualizing the Mechanisms
The following diagram contrasts the degradative pathway of Dibenzoylmethanes with the generative pathway of Phenyl Benzoates.
Caption: Comparison of the degradative tautomerism in Dibenzoylmethanes vs. the generative Photo-Fries rearrangement in Phenyl Benzoates.
Quantitative Performance Comparison
The table below synthesizes experimental data regarding the optical and stability properties of both classes.
Metric
Dibenzoylmethanes (Avobenzone)
Phenyl Benzoates (Precursor)
Rearranged Product (Benzophenone)
Primary Range
UVA I (320–400 nm)
UVC / UVB (200–280 nm)
UVB / UVA II (280–340 nm)
(Ethanol)
357 nm
~230 nm
~325–330 nm
Molar Extinction ()
High (~31,000 )
Moderate (~10,000)
Moderate (~15,000)
Photostability
Low ( hr without stabilizers)
High (Sacrificial conversion)
Very High (ESIPT mechanism)
Critical Wavelength
> 370 nm
< 280 nm
~350 nm
Solubility
Oil-soluble
Oil-soluble
Oil-soluble
Primary Use Case
High-SPF Broad Spectrum Sunscreen
Polymer Stabilization / Historical Sunscreen
Material Protection
Key Insight: Dibenzoylmethanes are superior for protection breadth (reaching deep into UVA I), while Phenyl Benzoates are superior for system longevity in non-biological materials, as they generate protection over time.
Protocol B: Spectroscopic Shift Analysis (In Situ)
Objective: Visualize the "Generative" vs "Degradative" spectral shift.
Dissolve analyte in cyclohexane (non-polar solvent promotes radical recombination).
Place in a quartz cuvette (1 cm path).
Irradiate with a UV lamp (254 nm for Phenyl Benzoate activation; 365 nm for Avobenzone stress).
Record UV-Vis spectrum (200–450 nm) every 5 minutes.
Expectation (Avobenzone): Decrease in 357 nm peak; appearance of 260 nm peak (hypsochromic shift).
Expectation (Phenyl Benzoate): Decrease in 230 nm peak; growth of new peak at 330 nm (bathochromic shift).
Experimental Workflow Visualization
Caption: Step-by-step workflow for quantifying photostability and rearrangement kinetics.
Conclusion & Recommendations
For drug development and cosmetic formulation:
Use Dibenzoylmethanes (Avobenzone) when the primary goal is high-efficiency UVA I protection (340–400 nm).
Requirement: Must be stabilized with triplet-state quenchers (e.g., Octocrylene, Bemotrizinol) or excited-state stabilizers (e.g., Diethylhexyl Syringylidenemalonate) to prevent efficacy loss.
Use Phenyl Benzoates when the goal is material stabilization or controlled release of UV protection .
Requirement: Understand that they offer negligible initial UVA protection. They function effectively as a reservoir that "activates" upon UV stress, making them ideal for protecting packaging materials or polymers that house light-sensitive drugs, rather than as a primary topical sunscreen active.
References
Shaath, N. A. (2016). Sunscreen Regulations and Filters. In Principles and Practice of Photoprotection. Springer. Link
Chatelain, E., & Gabard, B. (2001). Photostabilization of Butyl methoxydibenzoylmethane (Avobenzone) and Ethylhexyl methoxycinnamate by Bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. Photochemistry and Photobiology, 74(3), 401-406. Link
Kaluza, et al. (2016). Photo-Fries rearrangement of phenyl benzoate: A mechanistic study. Journal of Photochemistry and Photobiology A: Chemistry. Link
Beasley, D. G., & Meyer, T. A. (2010). Characterization of the UVA protection provided by avobenzone, zinc oxide, and titanium dioxide in broad-spectrum sunscreen products. American Journal of Clinical Dermatology, 11(6), 413-421. Link
BenchChem. (2025). A Comparative Analysis of the UV Absorption Spectra of Dibenzoylmethane and Avobenzone. Link
Personal protective equipment for handling 4-Tert-butylphenyl 2-methoxybenzoate
Part 1: Executive Safety Assessment (The "Why")[1] Do not treat this chemical merely as a generic organic ester. While the parent molecule (4-Tert-butylphenyl 2-methoxybenzoate) is primarily an irritant, its metabolic an...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Assessment (The "Why")[1]
Do not treat this chemical merely as a generic organic ester. While the parent molecule (4-Tert-butylphenyl 2-methoxybenzoate) is primarily an irritant, its metabolic and environmental breakdown product is 4-tert-butylphenol (PTBP) .[1]
The Hidden Hazard:
Upon hydrolysis (contact with moisture, metabolic processing, or acidic/basic environments), this ester releases 4-tert-butylphenol .[1]
Endocrine Disruption: PTBP is listed on the ECHA Candidate List of Substances of Very High Concern (SVHC) for endocrine disrupting properties [1].[1][2][3]
Leukoderma (Skin Depigmentation): Substituted phenols are known to cause chemical leukoderma (permanent loss of skin pigment) upon repeated dermal contact [2].[1]
Operational Directive:
Your PPE strategy must be designed not just for the ester, but to prevent any dermal absorption of the phenolic moiety.[1] Standard "splash protection" is insufficient; absolute dermal isolation is the standard.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >100 mg quantities.
Hand Protection (Critical Control Point)
Risk: Permeation of the ester or its solvent vehicle into the skin.[1]
Standard: Double-gloving is mandatory.
Primary chemical resistance. Laminate (e.g., Silver Shield®) is required if dissolved in ketones or aromatic solvents.[1]
Protocol
Inspect & Replace
N/A
Change outer gloves every 30 minutes of active handling or immediately upon splash.[1]
Respiratory Protection
Risk: Inhalation of dust (solid) or aerosols (solution).[1][4]
Standard:
Solid Handling: Minimum N95/P95 filtering facepiece.[1] If handling >10g of fine powder outside a fume hood (not recommended), use a P100 half-mask.[1]
Solution Handling: Work must be performed in a certified chemical fume hood.[1] If hood access is compromised, use a half-face respirator with Organic Vapor (OV) cartridges.[1]
Body & Eye Protection[1][5]
Eyes: Chemical splash goggles (indirect venting).[1] Safety glasses with side shields are insufficient for powder handling due to the risk of dust settling on eyelashes and hydrolyzing in eye moisture.[1]
Body: Disposable Tyvek® lab coat or apron with cuff loops.[1]
Reasoning: Avoid using reusable cotton lab coats.[1] If the chemical impregnates cotton, it can survive the wash cycle and cross-contaminate other laundry with endocrine-disrupting residues.[1]
Part 3: Operational Workflows & Protocols[1]
Workflow A: Weighing & Transfer (Solid State)
The highest risk of exposure occurs during the transfer of static-prone powder.[1]
Static Control: Place an ionizing bar or anti-static gun near the balance.[1] Substituted benzoates can be highly static-prone.[1]
Containment: Perform all weighing inside a Powder Containment Balance Enclosure or a Fume Hood.[1]
High Risk:[1] DCM (Dichloromethane), THF, or Acetone.[1] If using these, Laminate gloves are mandatory .[1]
Temperature Control:
If heating the reaction, ensure a reflux condenser is fitted before heating begins.[1]
Use a silicone oil bath or heating block; avoid water baths to prevent accidental hydrolysis in case of a flask break.[1]
Part 4: Emergency Response Logic
Diagram 1: Exposure Response Decision Tree
This diagram outlines the immediate steps following accidental contact.
Caption: Immediate response protocols emphasizing the prohibition of solvents for skin decontamination.
Part 5: Disposal & Deactivation[1]
Stream: Organic Waste (Halogen-Free, unless halogenated solvents are used).
Deactivation (Spills):
Absorb liquid spills with Vermiculite or Chemizorb®.[1]
For powder spills, cover with wet paper towels (to prevent dust) before wiping up.[1]
Do not treat with strong acids or bases in the spill kit, as this will accelerate hydrolysis to the toxic phenol.[1]
Final Disposal:
Mark the waste tag clearly: "Contains 4-Tert-butylphenyl 2-methoxybenzoate – Potential Endocrine Disruptor."[1]
Method: High-temperature incineration is the only acceptable disposal method to ensure destruction of the phenolic ring structure.[1]
Part 6: Scientific Rationale & References
Mechanism of Action
The safety profile of 4-Tert-butylphenyl 2-methoxybenzoate is governed by its metabolic fate.[1] Esterases in the skin and liver hydrolyze the ester bond, releasing:
4-tert-butylphenol (PTBP): A potent alkylphenol.[1] The tert-butyl group at the para position mimics biological substrates, allowing it to interact with estrogen receptors (ER) [1].[1] Furthermore, PTBP is cytotoxic to melanocytes, leading to occupational leukoderma [2].[1]
References
National Institutes of Health (PubChem). (2025).[1] Compound Summary: 4-tert-butylphenol (Metabolite Hazard).[1] Detailed toxicology regarding skin depigmentation and eye irritation.[1] [1]
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 4-tert-butylphenyl derivatives. General handling for substituted phenyl esters.
Occupational Safety and Health Administration (OSHA). Glove Selection Chart for Aromatic Esters and Phenols.